Octanoyl coenzyme A (triammonium)
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Overview
Description
Octanoyl coenzyme A (triammonium) is a medium-chain acyl coenzyme A derivative. It is known for its role in metabolic processes, particularly in the inhibition of citrate synthase and glutamate dehydrogenase . This compound is significant in various biochemical pathways and is used extensively in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl coenzyme A (triammonium) typically involves a chemo-enzymatic approach. This method includes the acylation of coenzyme A with octanoic acid under specific conditions . The reaction is often catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of the thioester bond between coenzyme A and octanoic acid.
Industrial Production Methods
Industrial production of octanoyl coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octanoyl coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the octanoyl group to its corresponding carboxylic acid.
Reduction: The reduction of octanoyl coenzyme A can lead to the formation of octanol.
Substitution: This reaction can occur at the acyl group, leading to the formation of different acyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include octanoic acid, octanol, and various acyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octanoyl coenzyme A (triammonium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of acyl-CoA synthetases and other related enzymes.
Biology: The compound is used to investigate metabolic pathways involving fatty acid oxidation and synthesis.
Medicine: Research on octanoyl coenzyme A (triammonium) contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemical reagents and as a standard in metabolomics studies
Mechanism of Action
Octanoyl coenzyme A (triammonium) exerts its effects by inhibiting key enzymes in metabolic pathways. It inhibits citrate synthase and glutamate dehydrogenase with IC50 values of 0.4-1.6 mM . The inhibition of these enzymes affects the citric acid cycle and amino acid metabolism, respectively. The molecular targets include the active sites of these enzymes, where octanoyl coenzyme A binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
Hexanoyl coenzyme A: Another medium-chain acyl coenzyme A with similar inhibitory effects on metabolic enzymes.
Decanoyl coenzyme A: A longer-chain acyl coenzyme A with distinct biochemical properties.
Butyryl coenzyme A: A short-chain acyl coenzyme A with different metabolic roles.
Uniqueness
Octanoyl coenzyme A (triammonium) is unique due to its specific chain length, which influences its binding affinity and inhibitory effects on enzymes. Its medium-chain length allows it to interact with a broader range of enzymes compared to shorter or longer-chain acyl coenzyme A derivatives .
Properties
Molecular Formula |
C29H59N10O17P3S |
---|---|
Molecular Weight |
944.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane |
InChI |
InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3/t18-,22-,23-,24+,28-;;;/m1.../s1 |
InChI Key |
FTIQWXKUZWNHGD-GMLRIVIFSA-N |
Isomeric SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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